
Ethyl (4-bromo-2-methylphenyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-bromo-2-methylphenyl)glycinate: is a chemical compound with the molecular formula C11H14BrNO2. It consists of an ethyl group (C2H5CH2-) attached to the nitrogen atom of glycine (an amino acid) and a 4-bromo-2-methylphenyl group. The compound’s structure is shown below:
Structure: CH3C(NH2)COOCH2C6H3Br
Preparation Methods
Synthetic Routes::
-
Direct Alkylation Method: : Ethyl (4-bromo-2-methylphenyl)glycinate can be synthesized by reacting 4-bromo-2-methylbenzoyl chloride with glycine ethyl ester hydrochloride in the presence of a base (such as triethylamine). The reaction proceeds via nucleophilic substitution.
-
Hydrolysis of this compound Hydrochloride: : The hydrochloride salt of the compound can be hydrolyzed using a strong base (e.g., sodium hydroxide) to yield the desired product.
Industrial Production:: Industrial-scale production methods typically involve optimized versions of the synthetic routes mentioned above. These processes ensure high yields and purity.
Chemical Reactions Analysis
Ethyl (4-bromo-2-methylphenyl)glycinate undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other functional groups (e.g., nucleophiles) to modify the compound.
Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Ester Hydrolysis: The ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents include bases (e.g., triethylamine), reducing agents (e.g., lithium aluminum hydride), and hydrolyzing agents (e.g., sodium hydroxide).
Scientific Research Applications
Ethyl (4-bromo-2-methylphenyl)glycinate finds applications in:
Organic Synthesis: It serves as a building block for more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Agrochemicals: It may be used in pesticide formulations.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It could interact with cellular receptors, enzymes, or metabolic pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While Ethyl (4-bromo-2-methylphenyl)glycinate is unique, similar compounds include:
- Ethyl (4-methylphenyl)glycinate
- Ethyl (4-chloro-2-methylphenyl)glycinate
These compounds share structural similarities but differ in substituents. Researchers explore their distinct properties and applications.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
ethyl 2-(4-bromo-2-methylanilino)acetate |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-11(14)7-13-10-5-4-9(12)6-8(10)2/h4-6,13H,3,7H2,1-2H3 |
InChI Key |
VAXQSBMYVDUVQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=C(C=C(C=C1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


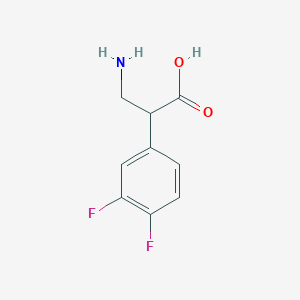
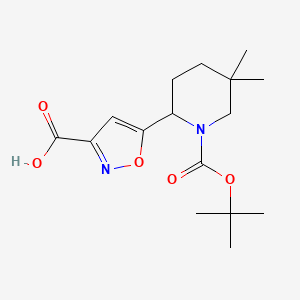
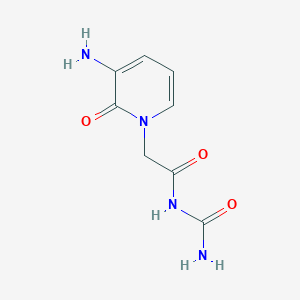
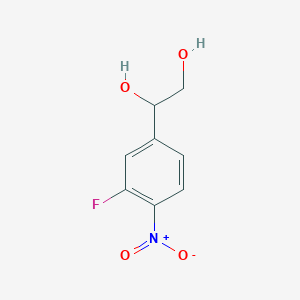
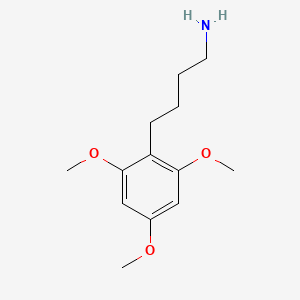
![tert-butyl2-[(1H-imidazol-2-yl)formamido]acetate](/img/structure/B13541545.png)
![3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride](/img/structure/B13541548.png)
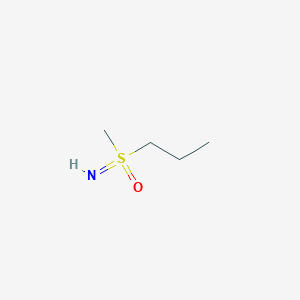

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid](/img/structure/B13541569.png)

![2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)


